(R)-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine
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Overview
Description
®-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine typically involves the protection of the piperazine nitrogen atoms with tert-butoxycarbonyl groups. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the piperazine derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into the piperazine scaffold, providing a more efficient and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chlorophenyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Chemistry
In chemistry, ®-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine is used as a building block for the synthesis of more complex molecules. Its protected piperazine structure allows for selective deprotection and further functionalization.
Biology
In biological research, piperazine derivatives are studied for their potential pharmacological activities. This compound may serve as a precursor for the development of new drugs with antihistamine, anticancer, or antimicrobial properties .
Medicine
Medicinal chemistry applications include the design of new therapeutic agents. The compound’s structure can be modified to enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, ®-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable intermediate in various synthetic pathways .
Mechanism of Action
The mechanism of action of ®-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl groups can be selectively removed to expose the active piperazine moiety, which can then engage in binding interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
1,4-di(tert-butoxycarbonyl)piperazine: Lacks the chlorophenyl group, making it less versatile in terms of functionalization.
2-(4-chlorophenyl)piperazine: Does not have the tert-butoxycarbonyl protecting groups, which can limit its stability and reactivity.
1,4-dibenzylpiperazine: Features benzyl groups instead of tert-butoxycarbonyl groups, leading to different chemical properties and applications.
Uniqueness
®-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine is unique due to the combination of tert-butoxycarbonyl protecting groups and the chlorophenyl substituent. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
769944-52-7 |
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Molecular Formula |
C20H29ClN2O4 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
ditert-butyl (2R)-2-(4-chlorophenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H29ClN2O4/c1-19(2,3)26-17(24)22-11-12-23(18(25)27-20(4,5)6)16(13-22)14-7-9-15(21)10-8-14/h7-10,16H,11-13H2,1-6H3/t16-/m0/s1 |
InChI Key |
XCWWVMIKMXDYJM-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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